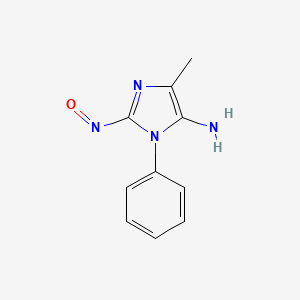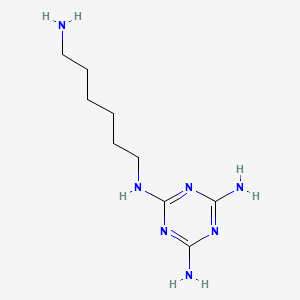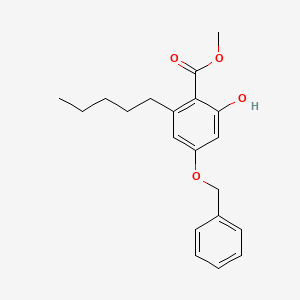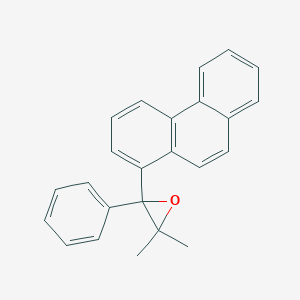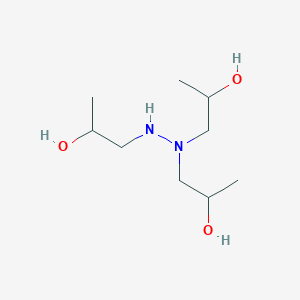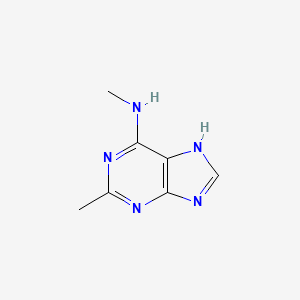
1H-Purin-6-amine, N,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purin-6-amine, N,2-dimethyl- is a chemical compound with the molecular formula C7H9N5. It is also known by other names such as N,N-Dimethyladenine and 6-Dimethylaminopurine . This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are components of nucleotides, the building blocks of DNA and RNA.
Métodos De Preparación
The synthesis of 1H-Purin-6-amine, N,2-dimethyl- typically involves the methylation of adenine. One common method is the reaction of adenine with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction results in the dimethylation of the amino group at the 6-position of the purine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1H-Purin-6-amine, N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Purin-6-amine, N,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its role in nucleotide analogs and its potential effects on DNA and RNA synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Mecanismo De Acción
The mechanism of action of 1H-Purin-6-amine, N,2-dimethyl- involves its interaction with nucleic acids. It can incorporate into DNA or RNA, potentially disrupting normal cellular processes. The molecular targets include enzymes involved in nucleotide synthesis and replication. The pathways affected by this compound are those related to nucleic acid metabolism and cell division .
Comparación Con Compuestos Similares
1H-Purin-6-amine, N,2-dimethyl- can be compared with other similar compounds such as:
Adenine: The parent compound, which lacks the dimethyl groups.
6-Methylaminopurine: A related compound with only one methyl group.
6-Dimethylaminopurine: Another name for 1H-Purin-6-amine, N,2-dimethyl-.
The uniqueness of 1H-Purin-6-amine, N,2-dimethyl- lies in its specific dimethylation pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
90375-79-4 |
|---|---|
Fórmula molecular |
C7H9N5 |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
N,2-dimethyl-7H-purin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-4-11-6(8-2)5-7(12-4)10-3-9-5/h3H,1-2H3,(H2,8,9,10,11,12) |
Clave InChI |
GKRNNJIPCJBVCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=N1)NC)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


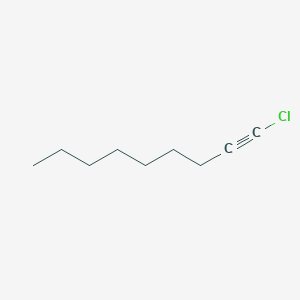
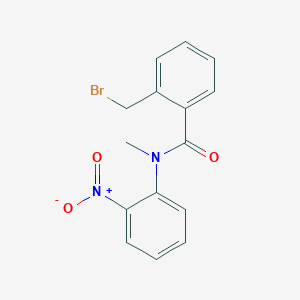
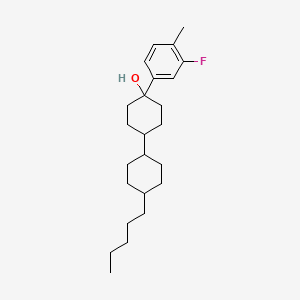
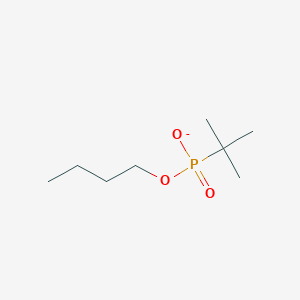
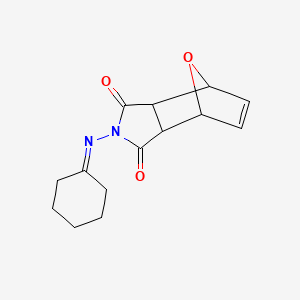
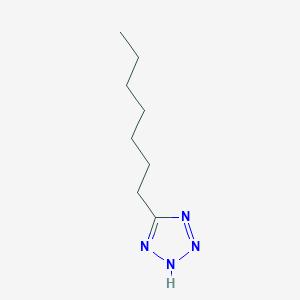
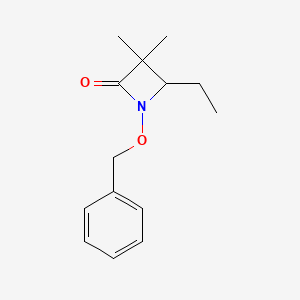
![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)
